molecular formula C12H10ClNO2 B448452 N-(3-chloro-4-methylphenyl)furan-2-carboxamide CAS No. 1982-63-4

N-(3-chloro-4-methylphenyl)furan-2-carboxamide

Cat. No.: B448452
CAS No.: 1982-63-4
M. Wt: 235.66g/mol
InChI Key: CZIKLJHXDRQDBO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan carboxamides It is characterized by the presence of a furan ring attached to a carboxamide group, with a 3-chloro-4-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)furan-2-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with furan-2-carboxylic acid. The reaction is carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) under mild conditions . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through crystallization or chromatography to obtain the desired product in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields . This method involves the use of microwave radiation to heat the reaction mixture, leading to faster reaction times and higher efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)furan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    N-(3-chloro-4-methylphenyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N-(3-chloro-4-methylphenyl)furan-2-carboxamide is unique due to the presence of both a furan ring and a carboxamide group, which can confer specific chemical and biological properties

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-8-4-5-9(7-10(8)13)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIKLJHXDRQDBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307469
Record name N-(3-chloro-4-methylphenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1982-63-4
Record name NSC191529
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191529
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-chloro-4-methylphenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-CHLORO-4'-METHYL-2-FURANILIDE
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